4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid
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Overview
Description
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid exerts its effects varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.
The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.
Properties
CAS No. |
165676-21-1 |
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Molecular Formula |
C5H4N2O2S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
InChI Key |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
Canonical SMILES |
C=CC1=C(SN=N1)C(=O)O |
Synonyms |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
Origin of Product |
United States |
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